

An In-depth Technical Guide to 5-Hydroxy-7-methoxyflavanone

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Compound of Interest

Compound Name: Pinostrobin

Cat. No.: B7803325

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Core Chemical Properties

5-Hydroxy-7-methoxyflavanone, also known as **pinostrobin**, is a naturally occurring flavanone with the molecular formula $C_{16}H_{14}O_4$ and a molecular weight of approximately 270.28 g/mol .^[1] Its chemical structure consists of a flavanone backbone with a hydroxyl group at position 5 and a methoxy group at position 7. The compound's appearance is described as white needle-shaped crystals or a yellow powder.^[2] It exhibits solubility in organic solvents such as methanol, ethanol, and DMSO, while being sparingly soluble in water.^[2]

A summary of its key chemical and physical properties is presented below:

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1]
Molecular Weight	270.28 g/mol	[1]
IUPAC Name	(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one	[1]
CAS Number	480-37-5 (for (-)-Pinostrobin); 75291-74-6 (for racemic mixture)	[3][4]
Melting Point	100 °C (for (-)-Pinostrobin, CAS 480-37-5); 99-100 °C (for racemic mixture, CAS 75291-74-6)	[3][5]
Boiling Point (Predicted)	494.9 ± 45.0 °C	[5]
pKa (Predicted)	7.40 ± 0.40	[5]
Appearance	White to Off-White Solid	[5]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[5]
XLogP3-AA (Predicted)	3.1	[1]

Experimental Protocols

Determination of Melting Point

The melting point of 5-hydroxy-7-methoxyflavanone can be determined using a standard capillary melting point apparatus, such as a Mel-Temp apparatus.

Protocol:

- A small, finely powdered sample of 5-hydroxy-7-methoxyflavanone is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow, within 1-2 °C.

Determination of Solubility (Shake-Flask Method)

The aqueous solubility of 5-hydroxy-7-methoxyflavanone can be determined using the shake-flask method.

Protocol:

- An excess amount of solid 5-hydroxy-7-methoxyflavanone is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
- The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspension is filtered to remove the undissolved solid.
- The concentration of 5-hydroxy-7-methoxyflavanone in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of the hydroxyl group on 5-hydroxy-7-methoxyflavanone can be determined using UV-Vis spectrophotometry by monitoring the change in absorbance at different pH values.

Protocol:

- A stock solution of 5-hydroxy-7-methoxyflavanone is prepared in a suitable organic solvent (e.g., methanol or DMSO).
- A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.
- A small, constant aliquot of the stock solution is added to each buffer solution to obtain a series of solutions with the same total concentration of the flavanone but at different pH values.
- The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
- The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.
- The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.^[6]
^[7]

Biological Activity and Signaling Pathways

5-Hydroxy-7-methoxyflavanone has demonstrated significant biological activities, particularly in the areas of cancer research and muscle physiology.

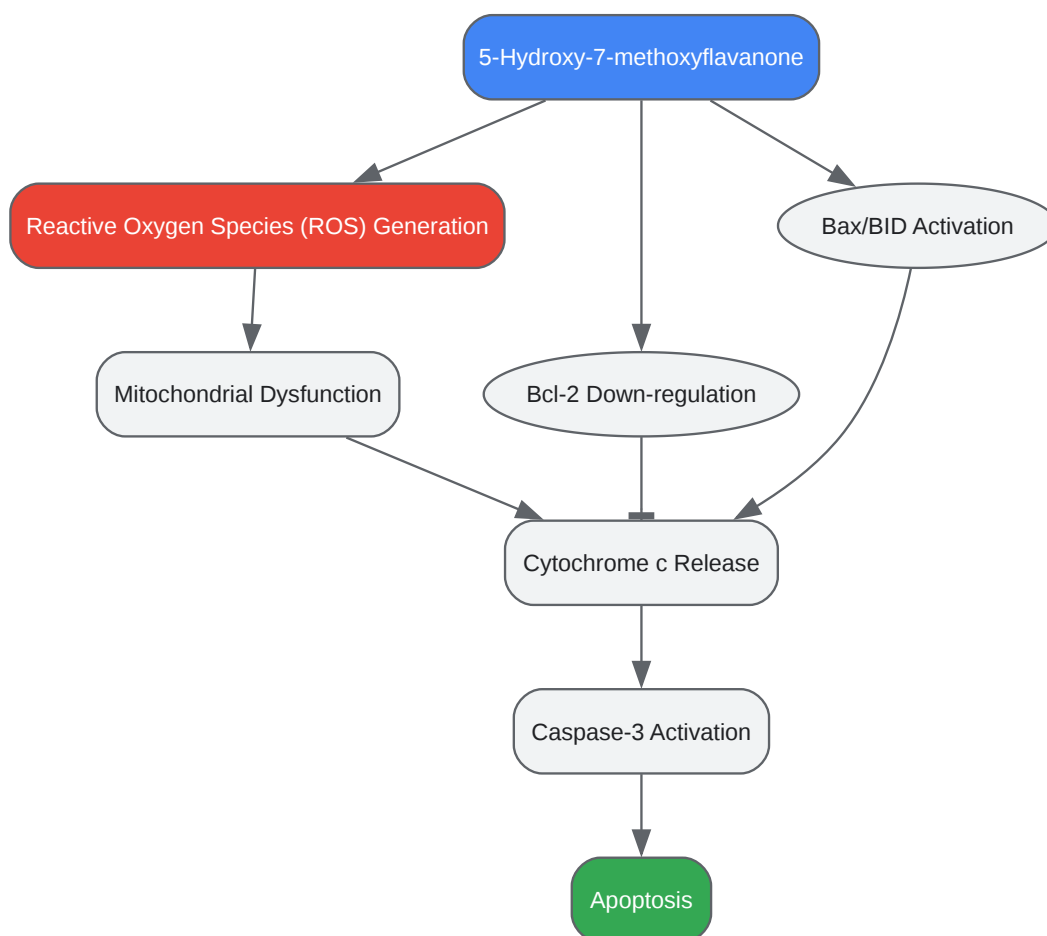
Anticancer Effects in Colon Carcinoma Cells

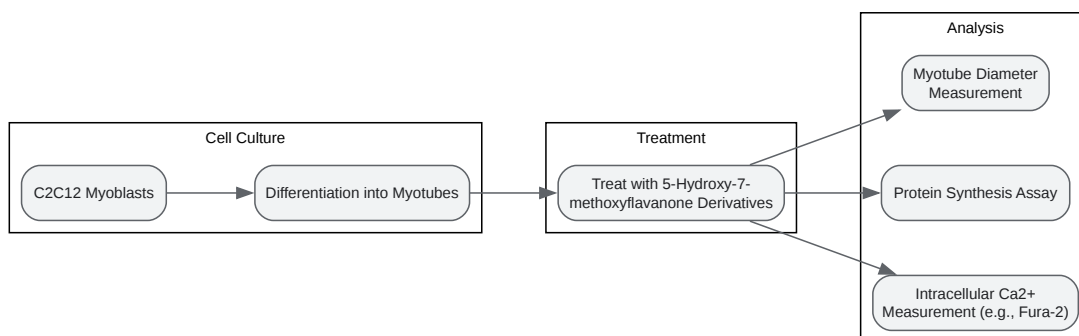
In human colon carcinoma cells (HCT-116), 5-hydroxy-7-methoxyflavanone has been shown to induce apoptosis (programmed cell death) through a mechanism involving the generation of reactive oxygen species (ROS).^[8] This ROS production leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Key signaling events include:

- Increased ROS levels: The compound triggers an increase in intracellular ROS.
- Mitochondrial Membrane Perturbation: This leads to the release of cytochrome c from the mitochondria into the cytosol.

- Regulation of Bcl-2 Family Proteins: There is a down-regulation of the anti-apoptotic protein Bcl-2 and an activation of the pro-apoptotic proteins BID and Bax.[8]
- Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of caspase-3, a key executioner of apoptosis.[8]





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